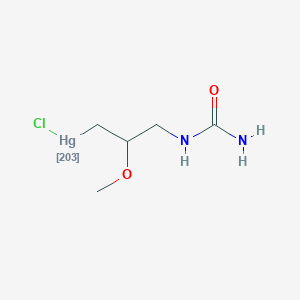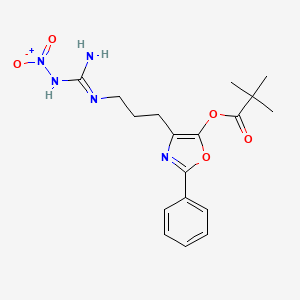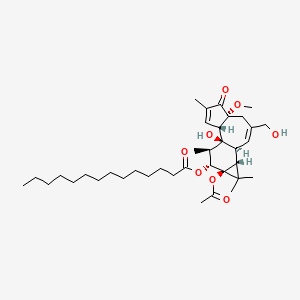
Chlormerodrin hg-203
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlormerodrin ((203)Hg) is chlormerodrin containing the radioactive isotope (203)Hg. It was formerly used as a diagnostic aid in determination of renal function. It has a role as a radioactive imaging agent. It is a chlormerodrin and an isotopically modified compound.
Wissenschaftliche Forschungsanwendungen
Brain Imaging Applications
Chlormerodrin hg-203 has been utilized in brain imaging, particularly in the detection of intracranial neoplasms through scintiscanning. A study revealed that a radioactive mercury compound, chlormerodrin Hg 203, was effective in detecting intracranial tumors with a positive localization rate of 77%. The agent's clinical reliability was compared favorably with chlormerodrin Hg 197, and factors like size, location, and vascularity of the lesion played a significant role in detection. Meningiomas and gliomas were detected with high frequency, demonstrating the compound's potential in neuro-oncological diagnostics (Overton, Snodgrass, & Haynie, 2016).
Industrial Applications
This compound has also been employed in industrial settings. For instance, it was used to determine mercury inventories in large electrochemical process cells in the chlorine industry through isotopic dilution. The method proved to be safe, with non-detectable releases to the work environment and controlled personnel exposures during plant operations. This application underscores the compound's utility in environmental monitoring and industrial hygiene (Martin & Lee, 2001).
Eigenschaften
Molekularformel |
C5H11ClHgN2O2 |
|---|---|
Molekulargewicht |
369.58 g/mol |
IUPAC-Name |
[3-(carbamoylamino)-2-methoxypropyl]-chloro(203Hg)mercury-203 |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1+2 |
InChI-Schlüssel |
BJFGVYCULWBXKF-NGAFWABFSA-M |
Isomerische SMILES |
COC(CNC(=O)N)C[203Hg]Cl |
SMILES |
COC(CNC(=O)N)C[Hg]Cl |
Kanonische SMILES |
COC(CNC(=O)N)C[Hg]Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[oxo-(pyridin-4-ylamino)methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B1203480.png)
![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)

